PND-1186 vs. PF-573228: Superior Enzymatic Potency and FAK Phosphorylation Inhibition
PND-1186 exhibits an in vitro enzymatic IC₅₀ of 1.5 nM against recombinant FAK [1]. In comparison, PF-573228—a widely used preclinical FAK inhibitor—displays an IC₅₀ of 4 nM against the purified recombinant catalytic fragment of FAK, representing a 2.7-fold lower potency . Furthermore, PF-573228 inhibits FAK phosphorylation on Tyr-397 with an IC₅₀ of 30–100 nM in cellular assays , whereas PND-1186 achieves cellular IC₅₀ of approximately 100 nM for Tyr-397 phosphorylation in breast carcinoma cells [1].
| Evidence Dimension | FAK enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 1.5 nM (recombinant FAK) |
| Comparator Or Baseline | PF-573228: IC₅₀ = 4 nM (purified recombinant catalytic fragment) |
| Quantified Difference | 2.7-fold greater potency for PND-1186 |
| Conditions | In vitro kinase activity assay with GST-FAK; K-LISA screening kit; poly(Glu:Tyr) substrate |
Why This Matters
Procurement of PND-1186 ensures lower compound consumption per experiment and potentially reduced off-target effects due to lower working concentrations compared to PF-573228.
- [1] Tanjoni I, et al. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments. Cancer Biol Ther. 2010;9(10):764-77. PMID: 20234191. View Source
